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Compound of Interest

Compound Name: 3,3"-Dichlorobenzophenone

Cat. No.: B177189

An authoritative guide for researchers, scientists, and drug development professionals on the
synthesis, properties, and applications of the chemical intermediate, bis(3-
chlorophenyl)methanone.

Introduction

bis(3-chlorophenyl)methanone, also known by its IUPAC name 3,3'-Dichlorobenzophenone,
Is a symmetrical diaryl ketone. This chlorinated derivative of benzophenone serves as a
versatile intermediate in organic synthesis, finding potential applications in the development of
novel pharmaceuticals and high-performance polymers. Its chemical structure, characterized
by a central carbonyl group flanked by two 3-chlorophenyl rings, imparts specific reactivity and
physical properties that are of interest to the scientific community. This guide provides a
comprehensive overview of its chemical identity, synthesis, spectral characteristics, and safety
considerations.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical compound is the
cornerstone of its application in research and development. This section details the key
identifiers and physicochemical characteristics of bis(3-chlorophenyl)methanone.

Chemical Identifiers
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Identifier Value

IUPAC Name bis(3-chlorophenyl)methanone

Common Name 3,3"-Dichlorobenzophenone

CAS Number 7094-34-0

Molecular Formula C13HsCI20

Molecular Weight 251.11 g/mol

Canonical SMILES C1=CC(=CC(=C1)CIl)C(=0)C2=CC(=CC=C2)CI
InChl Key JSNQEKVWLZDWEG-UHFFFAOYSA-N

Physicochemical Properties

Property Value Source

Physical State Solid [Generic SDS]
Melting Point 118-120 °C Crysdot LLC[1]
Boiling Point 381.7 °C at 760 mmHg Crysdot LLC[1]

Data not readily available;
expected to be soluble in

Solubility organic solvents like Inferred from structure
dichloromethane, chloroform,

and aromatic solvents.

Synthesis of bis(3-chlorophenyl)methanone

The most common and industrially relevant method for the synthesis of bis(3-
chlorophenyl)methanone is the Friedel-Crafts acylation. This powerful reaction forms a carbon-
carbon bond between an aromatic ring and an acyl group, facilitated by a Lewis acid catalyst.

Reaction Principle: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation of chlorobenzene with 3-chlorobenzoyl chloride proceeds through
an electrophilic aromatic substitution mechanism. The Lewis acid, typically anhydrous
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aluminum chloride (AICIs), activates the 3-chlorobenzoyl chloride by abstracting the chloride ion
to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich
1i-system of the chlorobenzene ring. Due to the ortho-, para-directing nature of the chlorine
substituent on chlorobenzene, a mixture of isomers is possible. However, the para-substituted
product is generally favored due to reduced steric hindrance. In the synthesis of the
symmetrical 3,3'-isomer, two molecules of chlorobenzene can be acylated by phosgene or a
phosgene equivalent, or more commonly, chlorobenzene is acylated with 3-chlorobenzoyl
chloride.
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3-Chlorobenzoyl Chloride

Step 1: Acylium Ion Formation

Step 2: Electrophilic Attack

Chlorobenzene

Arenium Ion
(Sigma Complex)

Step 3: Deprotonation & Product Formatio
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. cris.ariel.ac.il [cris.ariel.ac.il]
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chlorophenyl)methanone]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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